3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key precursor in the synthesis of nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It is characterized by the presence of imidazole, aniline, and trifluoromethyl functional groups within its structure. This compound plays a significant role in scientific research, particularly in the fields of medicinal chemistry and drug development, due to its potential as a building block for novel therapeutic agents. []
The molecular structure of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has been extensively studied using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and 19F-NMR. These studies have confirmed the presence of the expected functional groups and provided valuable information regarding the connectivity and spatial arrangement of atoms within the molecule. [, ]
Computational methods, such as density functional theory (DFT), have also been employed to further investigate the molecular structure and electronic properties of this compound. DFT calculations have enabled researchers to determine the optimized geometry, molecular orbital energies (HOMO-LUMO), and other important structural parameters. [, ]
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can be achieved through several methods, often involving palladium-catalyzed reactions. One efficient method involves the selective arylation of unsymmetric imidazoles. This process typically requires specific conditions such as:
The reaction mechanism generally involves the formation of an aryl-palladium complex followed by the coupling with the imidazole derivative .
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline participates in various chemical reactions typical for aromatic amines. Key reactions include:
These reactions are influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects reactivity patterns .
The mechanism of action for compounds like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in biological systems often involves interaction with specific enzymes or receptors. In the case of Nilotinib synthesis, this compound acts as a selective inhibitor of BCR-ABL tyrosine kinase, which plays a crucial role in chronic myeloid leukemia pathogenesis. The binding affinity and selectivity are influenced by its molecular structure, particularly the trifluoromethyl and imidazole groups that enhance interaction with target proteins .
The physical and chemical properties of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline include:
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is primarily utilized in:
Its ability to modify biological activity through structural changes makes it valuable in medicinal chemistry and drug development .
The compound is systematically named 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, reflecting its core aniline ring substituted at the meta-positions with a 4-methylimidazole group and a trifluoromethyl (–CF₃) group. Key synonyms include:
Table 1: Nomenclature and Identifiers
Category | Identifier/Name |
---|---|
Systematic Name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
CAS Number | 641571-11-1 |
Common Synonyms | Nilotinib impurity A; 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole |
MDL Number | MFCD11846236 |
The molecular formula C₁₁H₁₀F₃N₃ comprises 11 carbon, 10 hydrogen, 3 fluorine, and 3 nitrogen atoms. Its molecular weight is 241.21 g/mol, calculated as:
Table 2: Elemental Composition and Mass Distribution
Element | Atom Count | Atomic Mass (g/mol) | Contribution (%) |
---|---|---|---|
C | 11 | 132.11 | 54.78 |
H | 10 | 10.10 | 4.18 |
F | 3 | 57.00 | 23.63 |
N | 3 | 42.00 | 17.41 |
Total | - | 241.21 | 100.00 |
In the solid state, the compound forms white to light gray crystalline powders with a melting point range of 126–133°C (lit.) [3] [6]. Though single-crystal XRD data are unavailable in the search results, its physicochemical behavior suggests a planar imidazole-aryl linkage stabilized by π-conjugation. The methyl group on the imidazole ring imposes steric constraints, while the aniline’s –NH₂ group facilitates hydrogen bonding. Storage recommendations emphasize protection from light and moisture at <15°C to maintain crystallinity [3] [6].
The molecule exhibits complex electronic properties due to opposing resonance effects:
This push-pull configuration widens the HOMO-LUMO energy gap (ΔE ≈ 3.2 eV), enabling blue-shifted photoluminescence in OLED applications [2] [6]. The SMILES string (NC1=CC(C(F)(F)F)=CC(N2C=NC(C)=C2)=C1
) and InChIKey (WWTGXYAJVXKEKL-UHFFFAOYSA-N
) confirm connectivity and tautomeric stability [4].
Table 3: Electronic Effects of Key Functional Groups
Functional Group | Electronic Effect | Impact on Aryl Ring | Experimental Evidence |
---|---|---|---|
–CF₃ (Trifluoromethyl) | Strong σ/π-withdrawing | Decreased electron density | Blue shift in emission spectra [2] |
4-Methylimidazolyl | Moderate π-donor (protonated) | Increased electron density | Coordination to Ir(III) centers [2] |
–NH₂ (Aniline) | Strong π-donor | Increased ortho/para density | Electrophilic substitution resistance [6] |
Compared to analogs, this compound’s 4-methylimidazole and –CF₃ groups confer distinct reactivity and electronic profiles:
The methyl group’s inductive effect (+I) slightly counterbalances –CF₃ withdrawal, enabling tunable charge transport in semiconductors [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: